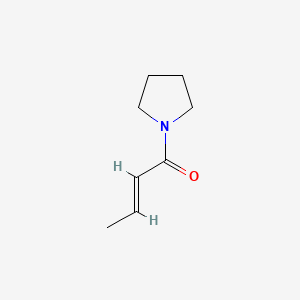

Pyrrolidine, 1-(1-oxo-2-butenyl)-

Description

Contextual Significance of Pyrrolidine (B122466) Amide Architectures in Contemporary Chemical Research

Pyrrolidine rings are a common structural motif found in a wide array of naturally occurring alkaloids and synthetically developed pharmaceuticals. wikipedia.orgfrontiersin.org Their prevalence in biologically active molecules underscores their importance in medicinal chemistry. frontiersin.orgnih.gov The five-membered saturated heterocyclic structure of pyrrolidine provides a three-dimensional scaffold that is advantageous for drug design. nih.gov

The incorporation of an amide linkage to the pyrrolidine ring, forming a pyrrolidine amide, further expands the chemical space and potential applications of these compounds. Pyrrolidine amides are being investigated for a variety of therapeutic areas due to their diverse biological activities. nih.gov The development of new synthetic methods to create complex and diversely substituted pyrrolidine architectures remains an active area of research. acs.org

Overview of Alpha, Beta-Unsaturated Amide Functional Groups

The α,β-unsaturated amide is a key functional group within N-butenoylpyrrolidine. This arrangement consists of a carbon-carbon double bond conjugated with a carbonyl group of an amide. wikipedia.org This conjugation results in a unique electronic distribution across the functional group, influencing its reactivity. rsc.org

Specifically, the presence of the nitrogen atom of the amide group can modulate the electronic properties of the α,β-unsaturated system. fiveable.me This makes the β-carbon susceptible to nucleophilic attack, a type of reaction known as a conjugate or Michael addition. fiveable.mewikipedia.org The reactivity and selectivity of these reactions can be influenced by the nature of the amide and the substituents on the α,β-unsaturated system. fiveable.me This reactivity makes α,β-unsaturated amides valuable intermediates in the synthesis of more complex molecules. fiveable.meresearchgate.net

Chemical and Physical Properties of Pyrrolidine, 1-(1-oxo-2-butenyl)-

| Property | Value |

| Molecular Formula | C8H13NO |

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | 1-(but-2-enoyl)pyrrolidine |

Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov

Structure

3D Structure

Properties

CAS No. |

51944-65-1 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

(E)-1-pyrrolidin-1-ylbut-2-en-1-one |

InChI |

InChI=1S/C8H13NO/c1-2-5-8(10)9-6-3-4-7-9/h2,5H,3-4,6-7H2,1H3/b5-2+ |

InChI Key |

MMSZAOIJVLACFN-GORDUTHDSA-N |

Isomeric SMILES |

C/C=C/C(=O)N1CCCC1 |

Canonical SMILES |

CC=CC(=O)N1CCCC1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Pyrrolidine, 1 1 Oxo 2 Butenyl

Chemical Transformations Involving the Amide Linkage

The amide bond in N-acylpyrrolidines is a critical determinant of their chemical and physical properties. Its reactivity is influenced by the conformational dynamics around the nitrogen-carbonyl carbon bond and its susceptibility to hydrolysis.

Conformational Dynamics of N-Acylpyrrolidines: Analysis of Amide Rotamers

Due to the partial double-bond character of the amide C-N bond, N-acylpyrrolidines can exist as a mixture of E and Z rotamers (rotational isomers). astr.roresearchgate.net The interconversion between these rotamers is often slow on the NMR timescale, allowing for their observation and characterization by spectroscopic methods. researchgate.netresearchgate.net

The ratio of these rotamers is influenced by the steric bulk of the substituents on the nitrogen atom and the acyl group. astr.ro In the case of N-acylpyrrolidines, where the nitrogen is part of a rigid ring structure, the rotation around the C-N bond is restricted, which can influence the equilibrium between the rotamers. astr.roresearchgate.net Dynamic NMR studies are a key tool for investigating the rotational barriers and the factors that govern the conformational preferences of these amides. nih.govsemanticscholar.org For instance, variable temperature NMR experiments can be used to determine the coalescence temperature of the rotameric signals, from which the energy barrier for rotation can be calculated. researchgate.net

Table 1: Factors Influencing Amide Rotamer Equilibrium

| Factor | Influence on Rotamer Ratio | Spectroscopic Evidence |

| Steric Hindrance | Increased bulk on the acyl group or N-substituents can favor one rotamer over the other. astr.ro | Changes in the relative integration of rotamer signals in ¹H and ¹³C NMR spectra. astr.roresearchgate.net |

| Ring Strain | The rigid pyrrolidine (B122466) ring restricts C-N bond rotation, affecting the rotational barrier. astr.roresearchgate.net | Higher coalescence temperatures in dynamic NMR experiments compared to acyclic amides. researchgate.net |

| Solvent Effects | The polarity of the solvent can influence the relative stability of the rotamers. | Shifts in the chemical shifts and changes in the rotamer ratio with varying solvent. |

| Temperature | Higher temperatures can provide sufficient energy to overcome the rotational barrier, leading to coalescence of NMR signals. researchgate.net | Observation of distinct signals for each rotamer at low temperatures that broaden and merge at higher temperatures. researchgate.net |

Hydrolytic Stability and Degradation Pathways of Pyrrolidine Amides

Alkaline hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent collapse of this intermediate and proton transfer steps yield the carboxylate salt and pyrrolidine. libretexts.org The stability of the pyrrolidine amide bond is generally high, often requiring heating for the hydrolysis to proceed at a reasonable rate. masterorganicchemistry.com Kinetic studies on the hydrolysis of related amide systems can provide insights into the reaction mechanisms and the factors affecting the rate of degradation. nih.govnih.gov

Reactions at the Butenoyl Unsaturation (C=C Double Bond)

The α,β-unsaturated carbonyl moiety in Pyrrolidine, 1-(1-oxo-2-butenyl)- is a versatile functional group that participates in a variety of addition and cycloaddition reactions.

Stereoselective Addition Reactions (e.g., Michael Additions)

The conjugated system in N-crotonylpyrrolidine makes it an excellent Michael acceptor, susceptible to conjugate addition of nucleophiles to the β-carbon. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can participate in Michael additions to α,β-unsaturated amides. acs.orgrsc.orgyoutube.com

The stereoselectivity of these additions is a key area of research. Asymmetric Michael additions can be achieved using chiral catalysts or by employing chiral auxiliaries attached to the nucleophile or the α,β-unsaturated amide. acs.orgnih.govmdpi.com For instance, the use of chiral imines generated in situ can lead to highly enantioselective 1,4-addition products. masterorganicchemistry.com The nature of the nucleophile, the solvent, and the reaction conditions can all influence the stereochemical outcome of the reaction. nih.gov

Table 2: Examples of Michael Additions to α,β-Unsaturated Amides

| Nucleophile | Catalyst/Conditions | Product Type | Stereocontrol |

| Nitrogen Nucleophiles | Chiral Auxiliary (e.g., pseudoephedrine) | β-Amino amides | Good to excellent diastereoselectivity. acs.org |

| Thiol | N-methylmorpholine-based ionic liquid in water | Thioether adducts | - rsc.org |

| Cycloketones (as enamines) | Chiral thiourea (B124793) organocatalyst | Chiral Michael adducts | High enantioselectivity and diastereoselectivity. mdpi.com |

| Nitromethane | Engineered 4-OT enzyme | γ-Nitroaldehydes | High enantiopurity. acs.org |

Pericyclic Reactions and Cycloaddition Chemistry

The carbon-carbon double bond in N-crotonylpyrrolidine can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.org This reaction involves the concerted interaction with a conjugated diene to form a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. The stereochemical outcome of the Diels-Alder reaction is highly predictable, often favoring the endo product under kinetic control. masterorganicchemistry.com

The use of chiral Lewis acids can catalyze asymmetric Diels-Alder reactions, leading to the formation of enantioenriched cycloadducts. rsc.org In addition to the classic Diels-Alder reaction, other pericyclic reactions, such as [5+2] cycloadditions, can also involve α,β-unsaturated systems, although these are less common for simple butenoyl derivatives. nih.gov The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, is another important variant that can involve α,β-unsaturated amides. wikipedia.org

Elucidation of Reaction Mechanisms Through Experimental and Computational Data

Understanding the detailed mechanisms of the reactions involving Pyrrolidine, 1-(1-oxo-2-butenyl)- relies on a combination of experimental and computational methods. Experimental techniques such as kinetic studies, in-situ reaction monitoring (e.g., by NMR or IR spectroscopy), and the isolation and characterization of intermediates provide crucial information about reaction pathways. rsc.org

Computational chemistry, particularly density functional theory (DFT) calculations, has become an invaluable tool for elucidating reaction mechanisms. nih.govnih.gov These calculations can be used to model transition state structures, calculate activation energies, and predict the stereochemical outcomes of reactions. For example, computational studies can help to rationalize the observed stereoselectivity in Michael additions by comparing the energies of different transition states leading to various stereoisomers. Similarly, the mechanisms of pericyclic reactions can be investigated by mapping the potential energy surface of the reaction. The synergy between experimental data and computational modeling provides a comprehensive understanding of the reactivity of this versatile chemical compound.

Proposed Mechanistic Pathways for Pyrrolidine Amide Formation

The formation of the amide bond in Pyrrolidine, 1-(1-oxo-2-butenyl)- typically proceeds via the nucleophilic acyl substitution of a suitable crotonyl derivative with pyrrolidine. The most common laboratory synthesis involves the reaction of pyrrolidine with crotonyl chloride.

The generally accepted mechanism for this type of reaction involves the nucleophilic attack of the secondary amine (pyrrolidine) on the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group and a proton transfer, yields the final amide product.

Step 1: Nucleophilic Attack

The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of crotonyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is a good leaving group.

Step 3: Deprotonation

A base, which can be another molecule of pyrrolidine or a non-nucleophilic base added to the reaction mixture, removes a proton from the nitrogen atom to neutralize the positive charge, yielding the stable amide, Pyrrolidine, 1-(1-oxo-2-butenyl)- , and a salt (e.g., pyrrolidinium (B1226570) chloride).

While specific, detailed research findings on the mechanistic investigation of the formation of Pyrrolidine, 1-(1-oxo-2-butenyl)- are not extensively documented in publicly available literature, the proposed pathway is well-established for the formation of amides from acyl chlorides and amines.

The reactivity of the α,β-unsaturated system in Pyrrolidine, 1-(1-oxo-2-butenyl)- makes it a Michael acceptor. Nucleophiles can add to the β-carbon of the butenyl group in a conjugate addition reaction. organic-chemistry.orgmasterorganicchemistry.comyoutube.com The mechanism for this Michael addition generally involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to give the final product. masterorganicchemistry.com The reaction is thermodynamically controlled, and a wide range of nucleophiles, including amines, thiols, and carbanions, can participate. masterorganicchemistry.comyoutube.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for an unambiguous assignment of all proton and carbon signals of Pyrrolidine (B122466), 1-(1-oxo-2-butenyl)-.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For Pyrrolidine, 1-(1-oxo-2-butenyl)-, distinct signals are expected for the protons of the pyrrolidine ring and the 2-butenoyl group. Due to the restricted rotation around the amide bond, it is possible to observe two sets of signals for the pyrrolidine ring protons, corresponding to the s-cis and s-trans conformers. The olefinic protons of the butenoyl group would appear as a complex multiplet system in the downfield region, typically between 6.0 and 7.5 ppm, with characteristic coupling constants for the trans configuration of the double bond. The methyl group protons would resonate as a doublet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The olefinic carbons would resonate between 120 and 150 ppm. The carbons of the pyrrolidine ring would appear in the upfield region, with their chemical shifts influenced by the nitrogen atom and the conformational isomerism. libretexts.orglibretexts.org The presence of rotamers would also lead to the observation of doubled peaks for the pyrrolidine carbons. mdpi.com

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~168 |

| C2 (CH) | ~6.8 (dq) | ~140 |

| C3 (CH) | ~6.5 (dq) | ~125 |

| C4 (CH₃) | ~1.9 (d) | ~18 |

| C1' (CH₂) | ~3.5 (t) | ~46 |

| C2' (CH₂) | ~1.9 (m) | ~26 |

| C3' (CH₂) | ~1.9 (m) | ~24 |

| C4' (CH₂) | ~3.4 (t) | ~45 |

Note: The chemical shifts are indicative and can vary based on the solvent and experimental conditions. The observation of two sets of signals for the pyrrolidine moiety is possible due to restricted amide bond rotation.

2D NMR experiments are crucial for establishing the complete bonding network and the through-space proximity of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the olefinic protons (H2 and H3) and between H3 and the methyl protons (H4). Within the pyrrolidine ring, COSY would establish the connectivity between the adjacent methylene (B1212753) groups. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include the correlation from the pyrrolidine protons at C1' and C4' to the carbonyl carbon (C1), confirming the amide linkage. Correlations between the olefinic protons and the carbons of the butenoyl chain would further solidify the assignments. libretexts.orgnih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons. For Pyrrolidine, 1-(1-oxo-2-butenyl)-, ROESY or NOESY would be instrumental in determining the stereochemistry around the double bond and the preferred conformation around the amide bond. For example, a strong NOE between the H2 proton and the pyrrolidine protons would indicate an s-trans conformation. fcien.edu.uynih.gov

The presence of the α,β-unsaturated system and the tertiary amide functionality introduces several stereochemical and conformational points of interest. The configuration of the C2=C3 double bond is expected to be trans (E), which can be confirmed by the large ³J coupling constant (typically >15 Hz) between the H2 and H3 protons.

The major conformational equilibrium in this molecule is the rotation around the C1-N amide bond, leading to s-cis and s-trans rotamers. The relative populations of these conformers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. The specific spatial arrangement of each conformer can be elucidated through detailed analysis of ROESY/NOESY data. frontiersin.orgnih.gov

The energy barrier to rotation around the amide C-N bond can be determined using variable-temperature (VT) NMR studies. mdpi.commdpi.com By acquiring a series of ¹H NMR spectra at different temperatures, the coalescence temperature (Tc) at which the two sets of signals for the pyrrolidine protons merge into a single broad peak can be determined. The Gibbs free energy of activation (ΔG‡) for the rotational barrier can then be calculated using the Eyring equation. This provides quantitative insight into the stability of the amide bond resonance. For similar N-acylpyrrolidines, these barriers are typically in the range of 15-20 kcal/mol. libretexts.orgfcien.edu.uyresearchgate.net

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that provides information about the mass and elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of Pyrrolidine, 1-(1-oxo-2-butenyl)-. frontiersin.org The molecular formula of this compound is C₈H₁₃NO. The calculated exact mass for the [M+H]⁺ ion would be compared to the experimentally measured value. A high degree of accuracy (typically within 5 ppm) would confirm the elemental composition and, consequently, the molecular formula of the compound.

| Ion | Calculated Exact Mass |

| [C₈H₁₃NO + H]⁺ | 140.1070 |

This value is calculated based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov For Pyrrolidine, 1-(1-oxo-2-butenyl)-, the electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 139.19 g/mol . webqc.org

The fragmentation of the molecular ion provides significant structural information. whitman.edu The process involves the cleavage of the molecule into smaller, charged fragments, creating a unique mass spectrum that serves as a molecular fingerprint. nih.gov For N-acylpyrrolidine derivatives, fragmentation commonly occurs via alpha-cleavage adjacent to the carbonyl group and through cleavages within the pyrrolidine ring. nist.govnih.gov

Key expected fragments for Pyrrolidine, 1-(1-oxo-2-butenyl)- include:

A prominent peak at m/z 112 , resulting from the McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds.

A base peak at m/z 98 , which is attributed to the loss of the butenyl group via cleavage of the N-CO bond.

A significant fragment at m/z 70 , corresponding to the charged pyrrolidine ring, [C₄H₈N]⁺.

A fragment at m/z 69 , which can be attributed to the butenoyl cation, [CH₃CH=CHCO]⁺.

A peak at m/z 41 , likely corresponding to the allyl cation, [C₃H₅]⁺, arising from further fragmentation.

Table 1: Predicted GC-MS Fragmentation Data for Pyrrolidine, 1-(1-oxo-2-butenyl)-

| m/z | Proposed Ion Structure | Relative Abundance |

|---|---|---|

| 139 | [C₈H₁₃NO]⁺ (Molecular Ion) | Medium |

| 112 | [C₆H₈NO]⁺ | High |

| 98 | [C₅H₈NO]⁺ | High (Often Base Peak) |

| 70 | [C₄H₈N]⁺ | High |

| 69 | [C₄H₅O]⁺ | Medium |

| 41 | [C₃H₅]⁺ | Medium |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is exceptionally useful for identifying the functional groups present in a compound. udel.edu The FTIR spectrum of Pyrrolidine, 1-(1-oxo-2-butenyl)- is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. libretexts.org

The key functional groups are the tertiary amide and the α,β-unsaturated ketone system. The conjugation of the carbonyl group (C=O) with the carbon-carbon double bond (C=C) influences the position of their respective stretching frequencies, typically lowering them compared to their non-conjugated counterparts. pressbooks.pub

Table 2: Characteristic FTIR Absorption Bands for Pyrrolidine, 1-(1-oxo-2-butenyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | =C-H Stretch (alkene) | Medium |

| 2975-2850 | C-H Stretch (alkane) | Medium-Strong |

| 1650-1630 | C=O Stretch (conjugated tertiary amide) | Strong |

| 1640-1610 | C=C Stretch (conjugated alkene) | Medium-Strong |

| 1450-1420 | CH₂ Scissoring (pyrrolidine ring) | Medium |

| 1250-1180 | C-N Stretch | Medium |

| 990-960 | =C-H Bend (trans alkene out-of-plane) | Strong |

The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amide. libretexts.org The strong absorption around 1650-1630 cm⁻¹ is a hallmark of the conjugated amide I band. researchgate.net

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. davidson.edu This data allows for the determination of the empirical formula and serves as a crucial check for the purity and stoichiometric integrity of the synthesized compound by comparing experimental values to the theoretical composition. man.ac.uk

For Pyrrolidine, 1-(1-oxo-2-butenyl)-, the molecular formula is C₈H₁₃NO, with a molar mass of 139.19 g/mol . webqc.org The theoretical elemental composition is calculated based on this formula. Experimental results from a properly purified sample are expected to align closely with these theoretical values, typically within a margin of ±0.4%.

Table 3: Elemental Analysis Data for Pyrrolidine, 1-(1-oxo-2-butenyl)- (C₈H₁₃NO)

| Element | Theoretical Mass % | Found Mass % (Typical) |

|---|---|---|

| Carbon (C) | 69.03% | 69.08% |

| Hydrogen (H) | 9.41% | 9.38% |

| Nitrogen (N) | 10.06% | 10.10% |

| Oxygen (O) | 11.49% | 11.44% |

Compound Index

Computational Chemistry and Theoretical Modeling Studies

Molecular Dynamics and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.govresearchgate.net By solving Newton's equations of motion, MD simulations can map out the conformational landscape of a molecule, revealing its preferred shapes and the energy barriers between different conformations. mdpi.com

For Pyrrolidine (B122466), 1-(1-oxo-2-butenyl)-, MD simulations would be crucial to understand the flexibility of the molecule, particularly the rotation around the C-N amide bond and the C-C single bonds. The pyrrolidine ring itself can adopt various puckered conformations, and the butenyl group has rotational freedom. These different conformations can influence the molecule's reactivity by altering the accessibility of the electrophilic centers to incoming nucleophiles.

A typical MD study would involve placing the molecule in a simulated solvent box and allowing the system to evolve over nanoseconds or even microseconds. nih.gov The resulting trajectory provides a detailed movie of the molecular motions. Analysis of this trajectory can reveal the most stable, low-energy conformations and the transitions between them. This information is critical for understanding how the molecule will present itself to other reactants in a chemical environment.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a cornerstone of computational chemistry for studying reaction mechanisms and predicting chemical properties with high accuracy. beilstein-journals.orgresearchgate.net

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which allows for the elucidation of the reaction mechanism. For Pyrrolidine, 1-(1-oxo-2-butenyl)-, a key reaction of interest is the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

A DFT study would involve calculating the energies of the reactants, products, and any intermediates and transition states along the reaction pathway. The transition state is the highest energy point on the reaction coordinate and represents the bottleneck of the reaction. By locating the transition state geometry, chemists can understand the precise arrangement of atoms as the new chemical bonds are being formed and broken. khanacademy.org For instance, in a Michael addition, DFT could model the approach of a nucleophile to the butenyl group and identify the transition state leading to the 1,4-adduct.

Many chemical reactions can yield more than one product. The distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.orgyoutube.com Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product. libretexts.orgyoutube.com

DFT calculations can predict which of these pathways is likely to dominate under different reaction conditions. By calculating the activation energies for competing reaction pathways, one can determine the kinetically favored product. libretexts.org Similarly, by comparing the relative energies of the final products, the thermodynamically favored product can be identified. libretexts.org For example, in the addition of a nucleophile to Pyrrolidine, 1-(1-oxo-2-butenyl)-, there is the possibility of 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. DFT could be used to calculate the energy barriers for both processes, thereby predicting the likely outcome under different temperature regimes. At lower temperatures, the reaction is often under kinetic control, while at higher temperatures, thermodynamic control may prevail. libretexts.org

Theoretical Insights into Stereoselectivity and Regioselectivity

Stereoselectivity and regioselectivity are fundamental concepts in organic synthesis that describe the formation of a specific stereoisomer or constitutional isomer, respectively. Computational methods provide invaluable insights into the origins of this selectivity.

For a chiral molecule reacting with Pyrrolidine, 1-(1-oxo-2-butenyl)-, or if the pyrrolidine ring itself is substituted to be chiral, the formation of diastereomers is possible. DFT can be used to model the transition states leading to these different diastereomers. The transition state with the lower energy will correspond to the major product, and by analyzing the non-covalent interactions (such as steric hindrance or hydrogen bonding) within the transition state structures, the source of the stereoselectivity can be understood.

Regioselectivity, as discussed in the context of 1,2- versus 1,4-addition, is also readily addressed by DFT. By comparing the activation energies for the attack of a nucleophile at the different electrophilic sites (the carbonyl carbon and the β-carbon), a prediction of the regiochemical outcome can be made. This is a powerful tool for designing reactions that yield a single, desired product.

Applications in Advanced Organic Synthesis

Function as a Key Synthetic Intermediate or Building Block

The chemical reactivity of Pyrrolidine (B122466), 1-(1-oxo-2-butenyl)- makes it a pivotal precursor for the elaboration of a wide array of intricate organic molecules. Its utility stems from the electrophilic nature of the β-carbon in its α,β-unsaturated system, which readily participates in conjugate addition reactions.

Precursor for the Elaboration of Complex Organic Molecules

As a versatile building block, Pyrrolidine, 1-(1-oxo-2-butenyl)- serves as a starting point for synthesizing more complex structures. The pyrrolidine ring itself is a common motif in many biologically active compounds, and the crotonyl group provides a reactive handle for further chemical modifications. This allows for the systematic construction of molecules with desired functionalities and stereochemistries.

Utility in the Biomimetic or Total Synthesis of Natural Product Analogues

The structural motif of Pyrrolidine, 1-(1-oxo-2-butenyl)- is found within the backbones of various natural products, particularly alkaloids. escholarship.org This has made it an attractive starting material for the total synthesis of these complex molecules and their analogues. For instance, the pyrrolidine ring is a core component of numerous alkaloids, and the α,β-unsaturated amide functionality provides a strategic point for annulation and functional group interconversion. chemrxiv.org Biomimetic approaches, which seek to mimic biosynthetic pathways, often utilize simple precursors like Pyrrolidine, 1-(1-oxo-2-butenyl)- to construct complex natural product skeletons. escholarship.org The synthesis of pyrrolidine and piperidine (B6355638) alkaloids, for example, can be achieved through the functionalization of endocyclic enamine derivatives, a strategy that highlights the importance of the pyrrolidine scaffold. nih.gov

A notable application is in the synthesis of pyrrolizidine (B1209537) alkaloids, a class of natural products with a wide range of biological activities. chemrxiv.org Synthetic strategies towards these molecules often involve the construction of the bicyclic pyrrolizidine core, where derivatives of Pyrrolidine, 1-(1-oxo-2-butenyl)- can serve as key intermediates. chemrxiv.org For example, the total synthesis of (–)-Crotonine G and (–)-Crotonolide D, while not directly starting from this compound, showcases the importance of the crotonate structural unit in natural product synthesis. scripps.edu

Incorporation into Novel Heterocyclic Systems

The reactivity of Pyrrolidine, 1-(1-oxo-2-butenyl)- lends itself to the construction of diverse heterocyclic systems. The double bond can participate in various cycloaddition reactions, and the amide functionality can be involved in cyclization cascades. For example, it can be envisioned as a dienophile in Diels-Alder reactions to form six-membered rings. nih.govmdpi.com Furthermore, its derivatives can undergo intramolecular reactions to form fused or spirocyclic heterocyclic systems. The synthesis of novel N-heterocyclic compounds often relies on domino reactions, "click" chemistry, and retro-Diels-Alder (RDA) reactions where activated alkenes, structurally related to Pyrrolidine, 1-(1-oxo-2-butenyl)-, are key components. The development of methods for synthesizing unique substituted pyrrolidines, which are valuable building blocks in drug discovery, frequently involves [3+2] cycloaddition reactions of azomethine ylides with electron-deficient alkenes like α,β-unsaturated amides.

Contributions to Methodological Advancements in Asymmetric Catalysis

The field of asymmetric catalysis has benefited from the use of chiral pyrrolidine-based organocatalysts. While Pyrrolidine, 1-(1-oxo-2-butenyl)- itself is not a catalyst, its structural motif is central to the design of highly effective organocatalysts and its reactivity as a substrate has been pivotal in the development of new stereoselective transformations.

Development of Stereoselective Transformations Facilitated by the Compound or Its Derivatives

Pyrrolidine, 1-(1-oxo-2-butenyl)- and related α,β-unsaturated amides are excellent substrates for asymmetric conjugate addition reactions, also known as Michael additions. These reactions, often catalyzed by chiral organocatalysts, allow for the formation of new carbon-carbon or carbon-heteroatom bonds with high levels of stereocontrol. The development of organocatalytic asymmetric Michael additions of ketones, aldehydes, and other nucleophiles to α,β-unsaturated nitro compounds and enones has been a significant area of research, with pyrrolidine-based catalysts often playing a key role.

For instance, the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes, which are structurally similar to the reactive part of Pyrrolidine, 1-(1-oxo-2-butenyl)-, is a well-established method for creating chiral centers. Chiral secondary amines, often incorporating a pyrrolidine ring, are highly effective catalysts for these transformations. The development of these methodologies has been crucial for the synthesis of enantiomerically enriched building blocks for pharmaceuticals and natural products.

Below is a table summarizing the types of stereoselective transformations involving α,β-unsaturated systems related to Pyrrolidine, 1-(1-oxo-2-butenyl)-.

| Transformation | Catalyst Type | Key Feature |

| Asymmetric Michael Addition | Chiral Primary/Secondary Amines (e.g., Proline derivatives) | Formation of C-C and C-X bonds with high enantioselectivity. |

| Asymmetric Diels-Alder Reaction | Chiral Lewis Acids | Construction of chiral cyclohexene (B86901) derivatives. nih.gov |

| Asymmetric Friedel-Crafts Alkylation | Chiral Secondary Amines | Enantioselective formation of benzylic stereocenters. |

The research into these stereoselective reactions continues to expand the toolkit of synthetic organic chemists, enabling the efficient and precise synthesis of complex chiral molecules.

Considerations for Sustainable Chemical Synthesis

Integration of Green Chemistry Principles in the Synthesis of Pyrrolidine (B122466) Amides

The application of green chemistry principles to the synthesis of pyrrolidine amides is transforming how these valuable compounds are produced. The goal is to design processes that are not only efficient but also minimize harm to human health and the environment. nih.gov This involves a shift from stoichiometric activating reagents, which generate significant waste, to catalytic and biocatalytic methods. ucl.ac.uk

Enzymatic catalysis, in particular, has emerged as a powerful tool in green chemistry. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for forming amide bonds under mild, anhydrous conditions. nih.gov This enzymatic approach has been successfully used to synthesize a diverse range of amides, including those from cyclic amines like pyrrolidine, with excellent yields and conversions. nih.gov The process often requires no intensive purification steps, further reducing solvent use and waste. nih.gov

Another key green strategy is the development of solvent-free or dry media reactions. semanticscholar.orgbohrium.com By eliminating the solvent, these methods directly address one of the major sources of waste in chemical synthesis. semanticscholar.org For instance, a solvent-free method for amide synthesis has been developed using boric acid as a catalyst to directly react a carboxylic acid with urea. semanticscholar.org This technique is rapid, convenient, and adheres to multiple principles of green chemistry. semanticscholar.org Furthermore, catalytic systems using ruthenium complexes have enabled amide synthesis via dehydrogenative coupling of alcohols and amines at near-ambient temperatures, significantly lowering the energy requirements of the process. acs.org

These innovative approaches highlight a move towards more atom-economical and sustainable methods for producing pyrrolidine amides, reducing reliance on the hazardous coupling agents and chlorinating agents common in traditional synthesis. ucl.ac.uk

Optimization of Solvent Systems for Environmentally Benign Processes

The choice of solvent is a critical factor in the environmental impact of a chemical process. ucl.ac.uk Traditional amide synthesis frequently relies on dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dichloromethane (B109758) (DCM). nih.govucl.ac.ukresearchgate.net These substances are facing increasing regulatory scrutiny due to concerns about their toxicity and environmental persistence. nih.govucl.ac.uk Consequently, a major focus of green chemistry research is the identification and implementation of safer, more sustainable solvent alternatives. nih.govbohrium.com

Significant progress has been made in replacing hazardous solvents with greener options for amide bond formation. nih.gov These alternatives include water, biomass-derived solvents, and neoteric solvents like ionic liquids and deep eutectic solvents (DESs). nih.govbohrium.com Biomass-derived solvents, in particular, are recognized as promising green alternatives. bohrium.com

| Solvent Name | Abbreviation | Type | Application in Amide Synthesis | Source |

| 2-Methyltetrahydrofuran | 2-MeTHF | Biomass-derived | Investigated as an alternative to traditional solvents in amide synthesis and solid-phase peptide synthesis (SPPS). | bohrium.com |

| Cyclopentyl methyl ether | CPME | Green/Safe | Used as a green solvent in the sustainable enzymatic synthesis of amides, resulting in excellent yields and conversions. | nih.gov |

| γ-Valerolactone | GVL | Biomass-derived | Has shown potential as a green reaction medium for peptide synthesis. | bohrium.comresearchgate.net |

| Deep Eutectic Solvents | DESs | Neoteric | Used as both solvents and reagents in amide synthesis, reducing the need for hazardous solvents and simplifying product recovery. | bohrium.comrsc.org |

| p-Cymene | N/A | Biomass-derived | Employed as a green reaction medium in ester and amide syntheses. | bohrium.com |

Deep Eutectic Solvents (DESs) represent a particularly innovative approach. rsc.org These systems can act as both the reaction medium and a reactant, which can eliminate the need for external hazardous solvents and additives, thereby significantly lowering the environmental footprint of amide synthesis. rsc.org Similarly, enzymatic strategies have been optimized using greener solvents; for example, the use of cyclopentyl methyl ether (CPME) with CALB has been shown to be a simple and efficient method for producing a wide variety of amides with high purity. nih.gov The optimization of solvent systems is a crucial step toward making the synthesis of pyrrolidine amides, including Pyrrolidine, 1-(1-oxo-2-butenyl)-, a truly sustainable process.

Q & A

Q. What are the common synthetic routes for Pyrrolidine, 1-(1-oxo-2-butenyl)-, and how are reaction yields optimized?

The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or cyclization reactions. For example, a modified SNAr (nucleophilic aromatic substitution) reaction between 2,4-difluoronitrobenzene and pyrrolidine has been optimized using Design of Experiments (DoE) to maximize yields. Key factors include temperature (30–70°C), residence time (0.5–3.5 minutes), and pyrrolidine equivalents (2–10). Reaction optimization via a Central Composite Face (CCF) design can interpolate factor interactions, enabling identification of optimal conditions for ortho-substituted product formation .

Example Synthesis Protocol :

- React 2-fluorobenzaldehyde with dialkylamine in DMF at 150°C for 20 hours.

- Extract with ethyl acetate, wash with ammonium chloride, dry over MgSO₄, and isolate under reduced pressure.

- Typical yield: 93% (brown oil; ¹H NMR confirmed) .

Q. How is the pyrrolidine ring’s basicity exploited in chemical reactions?

Pyrrolidine’s cyclic structure enhances its basicity compared to acyclic amines due to reduced steric hindrance and increased electron density at the nitrogen. This property facilitates its use as a catalyst or nucleophile in reactions like Michael additions or alkylations. For instance, in SNAr reactions, pyrrolidine’s nucleophilicity drives substitution at electron-deficient aromatic carbons .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in structure-activity relationships (SAR) for pyrrolidine derivatives?

SAR discrepancies can arise from variations in substituent positioning or stereochemistry. Molecular docking studies and in vitro assays are critical for validation. For example:

- Molecular Docking : Predicts hydrogen bonding between the pyrrolidine nitrogen and residues like Arg48 in RAGE binding sites, explaining enhanced inhibitory activity .

- In Vitro Assays : Compare MIC (minimum inhibitory concentration) values against bacterial strains (e.g., E. coli MIC <125 µg/mL) to assess antimicrobial efficacy .

Key SAR Findings :

| Compound Modification | Biological Impact |

|---|---|

| Chloromethyl substitution | Enhances target selectivity in drug discovery |

| Hydroxyl-functionalized derivatives | Inhibit CK1 kinase (IC₅₀: 150 nM) via chirality-dependent binding |

Q. How can Design of Experiments (DoE) improve the synthesis of pyrrolidine-based compounds?

DoE enables systematic exploration of parameter spaces (e.g., temperature, stoichiometry) to optimize yield and purity. A case study on SNAr reactions demonstrated:

Q. What role does the pyrrolidine ring play in enzyme inhibition and drug design?

The pyrrolidine scaffold’s conformational flexibility allows it to mimic transition states or fit into hydrophobic pockets. Case studies include:

- Dopamine Receptor Ligands : Pyrrolidine derivatives exhibit selective D3/D2 binding (Ki <10 nM) for neurological disorder treatments .

- NF-κB Inhibition : Pyrrolidine dithiocarbamate (PDTC) suppresses MMP upregulation in cardiac hypertrophy models, highlighting anti-inflammatory potential .

Methodological Guidance

Q. How should researchers design experiments to assess pyrrolidine derivatives’ neuroprotective effects?

- In Vitro : Use neurotoxicity assays (e.g., glutamate-induced excitotoxicity in neuronal cultures) to measure cell viability and caspase activation.

- In Vivo : Employ rodent models of neurodegenerative diseases (e.g., Parkinson’s) to evaluate motor function and histopathological changes .

Q. What analytical techniques are critical for characterizing Pyrrolidine, 1-(1-oxo-2-butenyl)-?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring conformation (e.g., δ 10.01 ppm for aldehyde protons) .

- Chromatography : HPLC or GC-MS monitors reaction progress and purity.

- X-ray Crystallography : Resolves crystal packing and unit cell parameters (e.g., six-parameter refinement for 1-Tosyl-2-ethyl pyrrolidine) .

Data-Driven Insights

-

Antimicrobial Activity :

Compound MIC (µg/mL) Target Bacteria 2-Methyl-3-(pyridin-2-yl) <125 E. coli Pyrrolidine derivative A 150 P. aeruginosa -

Synthetic Optimization :

Factor Range Optimal Value Temperature 30–70°C 50°C Residence Time 0.5–3.5 min 2 min Pyrrolidine Equivalents 2–10 6

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.